molecular formula C24H18BrN3 B2451525 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-40-8

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2451525
CAS No.: 901230-40-8
M. Wt: 428.333
InChI Key: CYDJSWHDPNVEJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline”, pyrazole derivatives have been synthesized and studied for their diverse pharmacological effects . The synthesis typically involves coupling reactions and the structures are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

  • Synthesis Methods : Pyrazoloquinoline derivatives, including those related to the compound , are synthesized using various methods. For instance, the Friedländer condensation method is used for synthesizing 1H-pyrazolo[3,4-b]quinolines from pyrazolin-5-ones and o-aminobenzaldehyde (Tomasik, Tomasik, & Abramovitch, 1983).

  • Optical Properties : These compounds exhibit significant optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). For example, derivatives of 1H-pyrazolo[3,4-b]quinoline show strong absorption bands in the 200–500 nm range, which are essential for optoelectronic applications (Koścień et al., 2003).

  • Photophysical Properties : The photophysical properties of pyrazoloquinoline derivatives are also of significant interest. These properties include solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes, which are crucial in the development of molecular logic switches and sensors (Uchacz et al., 2016).

  • Biological Activities : While avoiding specifics on drug use and side effects, it's notable that some pyrazoloquinoline derivatives exhibit antimicrobial and antiviral activities, making them potential candidates for pharmaceutical research (Kumara et al., 2016).

  • Electroluminescent Devices : Pyrazoloquinoline derivatives, including those with substituted phenyl groups, are explored for their electroluminescent properties. This research is crucial for developing novel materials for electroluminescent devices (Danel et al., 2009).

  • Fluorescence Quenching Studies : The reversible quenching of fluorescence by protonation in pyrazoloquinoline derivatives is studied, which is essential for understanding their behavior in different chemical environments and potential applications in sensing technologies (Mu et al., 2010).

  • Synthesis of Novel Compounds : Research also focuses on novel methods of synthesizing pyrazoloquinoline derivatives, which is critical for expanding their applications in various fields (Pawlas et al., 2000).

Properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3/c1-15-10-11-19(12-16(15)2)28-24-20-8-3-4-9-22(20)26-14-21(24)23(27-28)17-6-5-7-18(25)13-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDJSWHDPNVEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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